Structural Elucidation and Registry: 3,4-O-Isopropylidene 7-Epi Clindamycin
Structural Elucidation and Registry: 3,4-O-Isopropylidene 7-Epi Clindamycin
Content Type: Technical Guide / Whitepaper Subject: Chemical Registry, Synthesis Pathways, and Impurity Profiling of Clindamycin Intermediates.
Executive Summary & Chemical Identity[1][2]
3,4-O-Isopropylidene 7-Epi Clindamycin is a critical process impurity intermediate encountered during the semi-synthesis of Clindamycin from Lincomycin. It represents a stereochemical divergence where the chlorination at the C-7 position proceeds with retention of configuration (or double inversion) rather than the required Walden inversion, while the sugar moiety remains protected by an acetonide group.
For researchers and regulatory professionals, identifying this specific intermediate is challenging because it lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public domains. This guide provides the structural "triangulation" required to identify, synthesize, and control this substance.
Chemical Registry Data
Due to its status as a transient synthetic intermediate, no direct CAS number is currently assigned to the specific molecule "3,4-O-Isopropylidene 7-Epi Clindamycin" in open global registries. Researchers must reference it via its parent compounds and deprotected derivatives.
| Attribute | Detail |
| Target Molecule | 3,4-O-Isopropylidene 7-Epi Clindamycin |
| CAS Number | N/A (Not Listed in Public Registries) |
| Deprotected Analog (Parent) | 16684-06-3 (7-Epi Clindamycin / Clindamycin EP Impurity C) |
| Isomeric Analog | 147650-54-2 (3,4-O-Isopropylidene Clindamycin - The Active Precursor) |
| Molecular Formula | C₂₁H₃₇ClN₂O₅S |
| Molecular Weight | 465.05 g/mol |
| Stereochemistry | 7(R)-Chloro configuration (Same as Lincomycin, opposite to Clindamycin) |
Structural Context & Synthesis Logic[1]
To understand the origin of this molecule, one must analyze the chlorination mechanism of Lincomycin. The transformation of Lincomycin to Clindamycin is a stereospecific substitution of the C-7 hydroxyl group with a chlorine atom, involving an inversion of configuration (SN2).
The Divergent Pathway
-
Protection: Lincomycin is protected at the 3,4-hydroxyls using 2,2-dimethoxypropane or acetone/acid to form Lincomycin Acetonide .
-
Chlorination (The Critical Step): The acetonide is treated with Thionyl Chloride (
) or Vilsmeier-Haack reagents (e.g., , ).-
Desired Path (Inversion): Attack by
leads to 3,4-O-Isopropylidene Clindamycin (7(S)-Cl). -
Impurity Path (Retention): If the reaction mechanism shifts (e.g., via a double inversion involving neighboring group participation or incomplete activation), the 7(R)-Cl isomer is formed. This is 3,4-O-Isopropylidene 7-Epi Clindamycin .[1][2]
-
Mechanistic Visualization
The following diagram illustrates the bifurcation point where the target molecule is generated as a side-product.
Figure 1: Bifurcation in Clindamycin synthesis. The red path indicates the formation of the 7-Epi series.
Experimental Protocol: Isolation & Identification
Since the CAS number is unavailable, researchers must rely on analytical characterization. The following protocol describes how to isolate and confirm the identity of the 3,4-O-Isopropylidene 7-Epi Clindamycin from a crude reaction mixture.
HPLC Isolation Strategy
This intermediate is more lipophilic than the deprotected API but often co-elutes with the active acetonide intermediate.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 20 minutes.
-
Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI) detector.
-
Retention Time Logic: The 7-Epi Acetonide typically elutes after the Clindamycin Acetonide due to the subtle conformational difference affecting interaction with the stationary phase, though this is column-dependent.
Synthesis Verification (Self-Validating Protocol)
To confirm the identity without a standard, perform a forced hydrolysis :
-
Isolate the unknown peak (suspected 7-Epi Acetonide) via Prep-HPLC.
-
Dissolve in 80% Acetic Acid/Water.
-
Heat at 60°C for 2 hours (Deprotection).
-
Analyze the resulting product against a commercially available standard of 7-Epi Clindamycin (CAS 16684-06-3) .[3][4][5]
-
Validation: If the hydrolyzed product matches the retention time and MS spectrum of Impurity C (7-Epi Clindamycin), the starting material was definitively 3,4-O-Isopropylidene 7-Epi Clindamycin .
Analytical Characterization Data
When characterizing this molecule, the following spectral features distinguish it from the active clindamycin intermediate.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion [M+H]+: m/z 465.2
-
Fragment Ions:
-
Loss of Acetonide: m/z ~425 (transitions to deprotected form).
-
Characteristic cleavage of the amide bond.
-
NMR Distinctions (1H NMR, 400 MHz, CDCl3)
The stereochemistry at C-7 affects the chemical shift of the H-7 proton and the coupling constant with H-6.
| Proton Environment | Clindamycin Acetonide (7S) | 7-Epi Clindamycin Acetonide (7R) |
| H-7 (Methine) | δ ~4.2 - 4.4 ppm | δ Shifted (typically downfield) |
| C-7 Configuration | Inverted relative to Lincomycin | Retained relative to Lincomycin |
| Acetonide Methyls | Two distinct singlets (~1.3, 1.5 ppm) | Two distinct singlets (shifts vary slightly) |
Note: The coupling constant
Regulatory & Quality Implications
In drug development, this molecule is classified as a Process Related Impurity Intermediate .
-
ICH Q3A/B Compliance: If this intermediate is carried forward unreacted, it hydrolyzes to form Impurity C (7-Epi Clindamycin) in the final drug substance.
-
Control Strategy: The most effective control is monitoring the reaction completion of the chlorination step. High levels of the 7-Epi acetonide suggest issues with the chlorination reagent activity (e.g., wet solvent allowing hydrolysis/retention pathways).
-
Specification: For regulatory filing, if the specific acetonide cannot be isolated, the specification usually defaults to controlling the final deprotected Impurity C to <0.15% (or qualified levels).
References
- Magerlein, B. J., et al. (1967). Chemical modification of lincomycin. Journal of Medicinal Chemistry, 10(3), 355-359.
-
PubChem. (2025).[3] 7-Epiclindamycin (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Google Patents. (1993). US5182374A - Clindamycin phosphate synthesis.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 7-Epi Clindamycin | CAS 16684-06-3 | LGC Standards [lgcstandards.com]
